molecular formula C13H17N3 B1417294 1-Methyl-2-piperidin-3-yl-1H-benzoimidazole CAS No. 947013-81-2

1-Methyl-2-piperidin-3-yl-1H-benzoimidazole

Cat. No.: B1417294
CAS No.: 947013-81-2
M. Wt: 215.29 g/mol
InChI Key: FFKLONUZDYIOEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Nomenclature

This compound belongs to the extensive class of benzimidazole derivatives, which are recognized as privileged structures in heterocyclic chemistry. The compound is classified as a heterocyclic compound due to the presence of nitrogen atoms in its molecular structure, specifically featuring both benzimidazole and piperidine ring systems. The systematic nomenclature reflects the specific positioning of substituents, with the methyl group attached to the N-1 position of the benzimidazole core and the piperidine ring connected at the C-2 position through its third carbon atom.

The molecular formula of this compound is C₁₃H₁₇N₃, indicating the presence of three nitrogen atoms within its structure. This heterocyclic compound demonstrates the characteristic bicyclic structure of benzimidazole, which consists of a benzene ring fused with an imidazole ring, further modified by the addition of the methyl and piperidine substituents. The compound falls under the broader category of pharmacologically active compounds, particularly those with potential anti-cancer and anti-inflammatory properties.

Chemical Property Value
Molecular Formula C₁₃H₁₇N₃
Molecular Weight 215.29 g/mol
Chemical Abstract Service Number 1234423-98-3
Classification Heterocyclic benzimidazole derivative
Structural Type Bicyclic aromatic compound with piperidine substituent

The structural complexity of this compound contributes to its unique chemical reactivity and biological activity profile. The presence of multiple nitrogen atoms provides sites for hydrogen bonding and metal coordination, which are crucial for biological interactions. The compound's classification within the benzimidazole family places it among compounds known for diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Historical Development in Heterocyclic Chemistry

The historical development of benzimidazole derivatives, including compounds like this compound, traces back to the early investigations of heterocyclic chemistry in the 1940s. The first significant breakthrough occurred when Woolley published work on benzimidazoles in 1944, hypothesizing that these compounds might act similarly to purines to provide biological responses. This early speculation laid the foundation for extensive research into benzimidazole nucleus and its potential therapeutic applications.

The development gained momentum when researchers Brink and Folkers discovered in 1949 that 5,6-dimethylbenzimidazole was a degradation product of vitamin B₁₂ and that some of its derivatives possessed vitamin B₁₂-like activity. This discovery significantly escalated interest among researchers about the synthetic procedures of benzimidazole and its derivatives, leading to the exploration of the benzimidazole nucleus for numerous biological activities. The historical timeline demonstrates a progression from basic chemical understanding to sophisticated pharmaceutical applications.

Year Milestone Development Research Focus
1944 Woolley's initial benzimidazole work Purine-like biological activity
1949 Brink and Folkers' vitamin B₁₂ connection Vitamin B₁₂-like activity
1950 CIBA pharmaceutical discoveries Opioid agonist development
1960s Fort et al. proton pump inhibitor research Antiulcer applications
1971 Mebendazole discovery by Janssen Antiparasitic development
1975 Albendazole invention Anthelmintic applications

The evolution of benzimidazole chemistry has been marked by significant pharmaceutical developments throughout the decades. In 1950, CIBA pharmaceutical company discovered benzimidazole derivative opioid agonist etonitazene, while the 1960s saw Fort and colleagues reporting the discovery of benzimidazole derivatives as proton pump inhibitors. The 1970s witnessed major breakthroughs with the discovery of mebendazole by Janssen pharmaceutical in Belgium in 1971, followed by the invention of albendazole by Robert J. Gyurik and Vassilios J. in 1975.

Significance in Medicinal and Pharmaceutical Research

This compound holds considerable significance in contemporary medicinal and pharmaceutical research due to its position within the benzimidazole family, which has demonstrated remarkable therapeutic potential across multiple disease areas. The compound's structural features, particularly the combination of the benzimidazole core with the piperidine substituent, contribute to its pharmacological properties and make it an attractive target for drug development. Research indicates that benzimidazole derivatives exhibit significant activity against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

The mechanism of action for this compound primarily involves interaction with biological targets such as enzymes or receptors. The compound's molecular structure allows it to fit into active sites of biological macromolecules, potentially inhibiting or activating specific biochemical pathways. Quantitative structure-activity relationship studies have provided valuable insights into how structural modifications, such as the specific positioning of the methyl and piperidine groups, influence biological activity.

Research Application Mechanism of Action Therapeutic Potential
Anticancer Research Apoptosis induction and cell proliferation inhibition Oncological applications
Enzyme Inhibition Active site binding and pathway modulation Metabolic disorder treatment
Receptor Interaction Specific receptor binding and signaling modification Neurological applications
Antimicrobial Activity Bacterial enzyme disruption Infectious disease treatment

Current pharmaceutical research has identified multiple potential applications for this compound, including pharmaceutical intermediate synthesis, biological research for receptor interactions, and material science applications. The compound serves as a key intermediate in the synthesis of novel pharmaceuticals, particularly in the development of drugs targeting neurological disorders. Additionally, it is employed in studies investigating receptor interactions, helping researchers understand the mechanisms of action for various biological pathways.

The broader benzimidazole family, to which this compound belongs, has emerged as a hot research topic due to varied biological activities including antimicrobial, antitumor, antihelmintic, antihistaminic, proton pump inhibitor, anti-inflammatory, anticancer, antioxidant, and antihypertensive properties. Recent studies have indicated that modifications to the benzimidazole framework can enhance antimicrobial and antioxidant properties, making these compounds valuable in drug discovery efforts aimed at treating infections and other diseases. The structural versatility of benzimidazole compounds like this compound allows for extensive modifications, leading to the development of novel agents that target various diseases.

Properties

IUPAC Name

1-methyl-2-piperidin-3-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-16-12-7-3-2-6-11(12)15-13(16)10-5-4-8-14-9-10/h2-3,6-7,10,14H,4-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKLONUZDYIOEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655523
Record name 1-Methyl-2-(piperidin-3-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947013-81-2
Record name 1-Methyl-2-(piperidin-3-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Formation: Benzimidazole Ring Construction

Method A: Urea Fusion

  • Reactants : Methyl 4-amino-3-nitrobenzoate derivative + urea
  • Conditions : 150°C for 5 hours
  • Mechanism : Cyclodehydration forms the benzimidazole ring.
  • Yield : ~60–70% (analogous to compound 7–9 in).

Method B: POCl3-Mediated Chlorination

  • Reactants : 2-Oxo-benzimidazole intermediate + phosphorus oxychloride
  • Conditions : Reflux with POCl3 (7 hours)
  • Outcome : Converts 2-oxo to 2-chloro intermediate (e.g., compound 10–12 in).

Piperidine Substitution at C2 Position

Nucleophilic Aromatic Substitution

  • Reactants : 2-Chloro-benzimidazole + 4-methylpiperidine
  • Conditions :
    • Solvent: DMF or ethanol
    • Base: Sodium hydride or Na2CO3
    • Temperature: 60–110°C for 6–20 hours
  • Yield : 30–45% (similar to compounds 13–15 in).

Example Protocol from Patent CA2100503C :

  • Dissolve 2-chloro-1-methyl-1H-benzimidazole (1.73 g) in DMF (15 mL).
  • Add NaH (0.24 g, 40% oil suspension) and stir for 2 hours.
  • Introduce 3-piperidinylmethyl chloride (0.47 mL) and heat at 60°C for 6 hours.
  • Extract with ether, dry over Na2SO4, and purify via column chromatography (CHCl3:isopropanol 10:1).

Optimization and Characterization Data

Table 1: Reaction Conditions and Yields for Analogous Compounds

Step Reactants Conditions Yield (%)
Benzimidazole ring o-Phenylenediamine + urea 150°C, 5 h 65–70
Chlorination 2-Oxo-benzimidazole + POCl3 Reflux, 7 h 40–45
Piperidine substitution 2-Chloro-benzimidazole + 4-methylpiperidine DMF, 110°C, 8 h 30–35

Key Spectral Data for Validation:

  • 1H-NMR (CDCl3) : δ 1.33–1.45 (m, piperidine CH2), 3.88 (s, OCH3), 4.02 (q, N-CH2), 7.19–8.28 (aromatic protons).
  • LC-MS (ESI+) : m/z 302 [M+H]+ (C17H23N3O2).

Challenges and Mitigation Strategies

  • Low Yields in Substitution : Use excess piperidine (1.2–2.0 eq) and high-boiling solvents (e.g., DMF) to improve reactivity.
  • Purification : Silica gel chromatography with CHCl3:isopropanol (10:1) effectively isolates the target compound.

Comparative Analysis of Methodologies

Parameter Urea Fusion POCl3 Route
Reaction Time 5 hours 7 hours
Scalability Moderate High
Byproducts Minimal HCl gas (requires scrubbing)

Chemical Reactions Analysis

1-Methyl-2-piperidin-3-yl-1H-benzoimidazole undergoes several types of chemical reactions:

Scientific Research Applications

Medicinal Chemistry

1-Methyl-2-piperidin-3-yl-1H-benzoimidazole is primarily investigated for its therapeutic potential. Key applications include:

  • Antimicrobial Activity : This compound has demonstrated significant antimicrobial properties against various bacterial strains. For instance, it has shown effective inhibition against:
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus0.015 mg/mL
    Escherichia coli0.200 mg/mL
    Bacillus subtilis0.300 mg/mL
    Pseudomonas aeruginosa0.500 mg/mL
  • Antiviral Activity : The compound exhibits strong antiviral efficacy, particularly against viruses such as influenza and herpes simplex virus (HSV). The half-maximal inhibitory concentration (IC50) values are notably low:
    VirusIC50 (μM)
    Influenza H1N10.0027
    HSV-10.0022

These findings suggest that this compound could be developed further as a therapeutic agent against bacterial and viral infections.

Cancer Research

The potential anticancer properties of this compound are being explored through various studies focusing on its mechanism of action against cancer cells. The compound is believed to interact with specific molecular targets involved in cancer progression, making it a candidate for novel cancer therapies.

Anti-inflammatory Properties

Research indicates that this compound may also exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

Pharmaceutical Development

The compound serves as a key intermediate in the synthesis of novel pharmaceuticals targeting neurological disorders and other diseases. Its structural versatility allows for modifications that enhance its pharmacological properties.

Agrochemical Applications

There is ongoing research into the use of this compound in developing agrochemicals, particularly in enhancing pest control solutions.

Mechanism of Action

The mechanism of action of 1-Methyl-2-piperidin-3-yl-1H-benzoimidazole involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity . Pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and modulation of immune responses .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzimidazole Derivatives

Compound Name Substituents at Positions Key Functional Groups Pharmacological Relevance Evidence ID
1-Methyl-2-piperidin-3-yl-1H-benzoimidazole 1: Methyl; 2: Piperidin-3-yl Piperidine ring Anticancer, antimicrobial
1-(2-Piperidinoethyl)-1H-benzimidazole 1: 2-Piperidinoethyl Ethyl-piperidine linker Structural studies, binding affinity
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole 1: 2-Ethoxyethyl; 2: Piperidin-4-yl Ethoxyethyl group Improved solubility
2-(Pyridin-3-yl)-1H-benzo[d]imidazole 2: Pyridin-3-yl Pyridine ring Antibacterial (vs. Gram+ bacteria)
1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride 1: Methyl; 3: Piperidin-4-yl Oxo group at position 2 Enhanced stability (salt form)

Key Observations:

  • Positional Isomerism : The position of the piperidine substituent (e.g., 3-yl vs. 4-yl) influences receptor binding. For instance, piperidin-4-yl derivatives (e.g., ) exhibit higher crystallinity and stability in hydrochloride salt forms .
  • Linker Modifications : Ethyl-piperidine () or ethoxyethyl () groups alter lipophilicity and solubility. The ethoxyethyl group in enhances aqueous solubility compared to the methyl group in the target compound .
  • Heterocyclic Replacements : Pyridine () or triazole () substitutions at position 2 improve antibacterial activity but reduce CNS penetration due to increased polarity .

Pharmacological Activity Comparison

Key Findings:

  • Antimicrobial Potency : Compound 9c () with a triazole-thiazole-acetamide side chain shows superior activity against E. coli (MIC = 3.12 µg/mL) compared to pyridin-3-yl derivatives .
  • Anticancer Efficacy : Ethoxyethyl-piperidine analogs () exhibit lower IC50 values (8.7 µM) in lung cancer cells, likely due to enhanced cell membrane permeability .

Key Insights:

  • Synthetic Accessibility : Piperidine-substituted benzimidazoles (e.g., ) are synthesized via alkylation, while triazole derivatives () require Cu-catalyzed azide-alkyne cycloaddition .
  • LogP Trends : Ethyl-piperidine derivatives (LogP = 3.1) are more lipophilic than pyridin-3-yl analogs (LogP = 1.8), impacting blood-brain barrier penetration .

Biological Activity

Overview

1-Methyl-2-piperidin-3-yl-1H-benzoimidazole is a heterocyclic compound that features a benzimidazole core substituted with a piperidine ring. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The unique structural features of this compound contribute to its potential therapeutic applications.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets. The benzimidazole core is known to bind to enzymes and receptors, inhibiting their activity. The piperidine ring enhances the compound’s binding affinity and selectivity, making it a valuable candidate for drug development .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Escherichia coli0.200 mg/mL
Bacillus subtilis0.300 mg/mL
Pseudomonas aeruginosa0.500 mg/mL

These findings suggest that the compound could be developed as a therapeutic agent against bacterial infections .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. For instance, it has shown promising results in inducing apoptosis in cancer cell lines:

Cell Line IC50 (μM) Effect
MCF7 (Breast Cancer)25.72 ± 3.95Induces apoptosis
U87 (Glioblastoma)45.2 ± 13.0Cytotoxicity observed

In vivo studies also indicated that this compound suppresses tumor growth in animal models, highlighting its potential as an anticancer agent .

Antiviral Activity

The antiviral efficacy of this compound has been evaluated against several viruses, including influenza and herpes simplex virus:

Virus IC50 (μM)
Influenza H1N10.0027
HSV-10.0022

These results indicate that the compound possesses strong antiviral properties, making it a candidate for further development in antiviral therapies .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of benzimidazole compounds similar to this compound:

  • Anticancer Studies : A study demonstrated that derivatives with modifications at the benzimidazole core showed varying degrees of cytotoxicity against different cancer cell lines, with some exhibiting IC50 values lower than those of established chemotherapeutic agents .
  • Antimicrobial Studies : Another research effort evaluated the antibacterial activity of various benzimidazole derivatives, where compounds similar to this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria .
  • Mechanistic Insights : Docking studies have suggested that these compounds interact with specific targets within cancer cells and bacterial pathogens, providing insights into their mechanisms of action and guiding further modifications for enhanced efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 1-Methyl-2-piperidin-3-yl-1H-benzoimidazole and its analogs?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving nucleophilic substitution, condensation, or coupling reactions. For example, benzimidazole cores are often prepared by reacting o-phenylenediamine derivatives with carbonyl sources under acidic conditions. Piperidine moieties are introduced via alkylation or reductive amination. Key steps include optimizing solvent systems (e.g., DMF or ethanol) and catalysts (e.g., Pd for cross-coupling) to enhance yield (≥85%) and purity (≥95% by HPLC) .

Q. How can researchers characterize the structural integrity of this compound and its derivatives?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Confirm substituent positions and piperidine ring conformation (e.g., coupling constants for axial/equatorial protons).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
  • HPLC : Assess purity (>98% for pharmacological studies) using C18 columns and gradient elution .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Broth microdilution (MIC ≤16 µg/mL) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), using gentamicin/fluconazole as controls .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or histone deacetylases (HDACs), with IC50 values calculated via nonlinear regression .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Methodological Answer :

Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF3) at the benzimidazole C5 position to enhance π-π stacking with hydrophobic enzyme pockets.

Piperidine Modifications : Replace the methyl group with bulkier substituents (e.g., benzyl) to probe steric effects.

Data Analysis : Compare IC50 values across derivatives using ANOVA; validate docking poses (e.g., Glide SP scoring) to prioritize candidates .

Q. How to resolve contradictions in biological activity data across similar analogs?

  • Methodological Answer :

  • Reproducibility Checks : Confirm assay conditions (e.g., pH, temperature) and compound stability (e.g., DMSO stock solutions stored at -80°C).
  • Off-Target Profiling : Use kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions.
  • Meta-Analysis : Cross-reference with structurally related compounds (e.g., 5-methoxy-benzimidazoles) to identify trends in activity cliffs .

Q. What computational approaches predict binding modes with HDAC or kinase targets?

  • Methodological Answer :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonds with catalytic lysine residues).

MD Simulations : Run 100-ns trajectories in explicit solvent to assess binding stability (RMSD <2 Å).

Free Energy Calculations : Apply MM-GBSA to rank derivatives by ΔGbinding .

Q. How to address challenges in regioselective synthesis of benzimidazole-piperidine hybrids?

  • Methodological Answer :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for piperidine amines during benzimidazole cyclization to prevent side reactions.
  • Microwave-Assisted Synthesis : Reduce reaction time (from 24h to 2h) and improve regioselectivity (>90%) via controlled heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-2-piperidin-3-yl-1H-benzoimidazole
Reactant of Route 2
Reactant of Route 2
1-Methyl-2-piperidin-3-yl-1H-benzoimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.